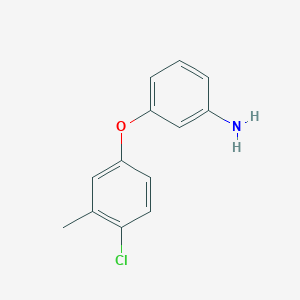
3-(4-Chloro-3-methyl-phenoxy)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-methyl-phenoxy)-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro and methyl group attached to a phenoxy ring, which is further connected to a phenylamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine typically involves the reaction of 4-chloro-3-methylphenol with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-chloro-3-methylphenol is reacted with aniline in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to a temperature of around 100-150°C.
Step 3: The product, this compound, is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-methyl-phenoxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenylamines depending on the nucleophile used.
科学的研究の応用
3-(4-Chloro-3-methyl-phenoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine.
Aniline: Another precursor used in the synthesis.
Phenylamine: A structurally related compound with similar properties.
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
887580-51-0 |
|---|---|
分子式 |
C13H12ClNO |
分子量 |
233.69 g/mol |
IUPAC名 |
3-(4-chloro-3-methylphenoxy)aniline |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-12(5-6-13(9)14)16-11-4-2-3-10(15)8-11/h2-8H,15H2,1H3 |
InChIキー |
IBOQURBNMQXFBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![1-amino-5-ethyl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450332.png)
![N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)
![1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12450342.png)

![9-Azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B12450350.png)

![(E)-1-Methoxy-4-(prop-1-en-1-yl)bicyclo[2.2.2]octane](/img/structure/B12450361.png)

![2-amino-6-benzyl-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12450373.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
![2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12450412.png)
